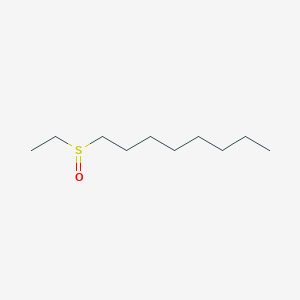

1-(Ethanesulfinyl)octane

説明

1-(Ethanesulfinyl)octane (IUPAC name: octyl ethanesulfoxide) is an organosulfur compound with the molecular formula C₁₀H₂₂OS and a molecular weight of 190.34 g/mol. It features an ethanesulfinyl group (-S(O)-C₂H₅) attached to the terminal carbon of an octane chain. This compound is part of the sulfoxide family, characterized by a sulfinyl group (S=O) bonded to two organic substituents. Sulfoxides are known for their polarity, chirality (if substituents differ), and utility in organic synthesis as solvents or intermediates .

特性

CAS番号 |

13126-09-5 |

|---|---|

分子式 |

C10H22OS |

分子量 |

190.35 g/mol |

IUPAC名 |

1-ethylsulfinyloctane |

InChI |

InChI=1S/C10H22OS/c1-3-5-6-7-8-9-10-12(11)4-2/h3-10H2,1-2H3 |

InChIキー |

OBEZKSPNIWCNFE-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCS(=O)CC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(Ethanesulfinyl)octane can be synthesized through several methods. One common approach involves the oxidation of thioethers to sulfoxides. For instance, the reaction of octyl sulfide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions can yield 1-(ethanesulfinyl)octane .

Industrial Production Methods: Industrial production of 1-(ethanesulfinyl)octane typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and catalysts to enhance reaction efficiency .

化学反応の分析

Types of Reactions: 1-(Ethanesulfinyl)octane undergoes various chemical reactions, including:

Oxidation: Further oxidation of the sulfoxide group to a sulfone using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of the sulfoxide back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the sulfoxide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Corresponding sulfides.

Substitution: Compounds with different functional groups replacing the sulfoxide.

科学的研究の応用

1-(Ethanesulfinyl)octane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials .

作用機序

The mechanism by which 1-(ethanesulfinyl)octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfoxide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural or functional similarities to 1-(ethanesulfinyl)octane:

1-(Ethenyloxy)octane

- Molecular Formula : C₁₀H₂₀O

- Molecular Weight : 156.27 g/mol

- Key Properties: Boiling Point: 186–187°C Density: Not explicitly reported (likely lower than sulfoxides due to lack of polar S=O group).

- Structural Differences : Replaces the sulfinyl group with an ethenyloxy (-O-CH=CH₂) group, reducing polarity and intermolecular forces compared to sulfoxides.

- Applications: Limited data, but ethers like this are typically used as solvents or intermediates in organic synthesis .

1-(Phenylsulfonyl)octan-2-one

- Molecular Formula : C₁₄H₂₀O₃S

- Molecular Weight : 268.37 g/mol

- Key Properties :

- Synthetic Yield: 41.5% via nucleophilic substitution with benzenesulfinic acid.

- Structural Differences : Incorporates a phenylsulfonyl (-SO₂-C₆H₅) group and a ketone at the second carbon. The sulfonyl group enhances polarity and stability compared to sulfoxides.

- Applications : Used as a synthetic intermediate for pharmaceuticals or agrochemicals due to its electrophilic ketone and sulfonyl groups .

1-(Perfluorohexyl)octane

- Molecular Formula : C₁₄H₁₁F₁₃

- Molecular Weight : 414.22 g/mol

- Key Properties :

- Applications : Functions as a surfactant (reduces surface tension), lubricant (forms low-friction films), and solvent for fluorinated polymers. The perfluorohexyl group imparts high thermal and chemical stability.

- Structural Differences : The perfluoroalkyl chain (-C₆F₁₃) introduces extreme hydrophobicity and electronegativity, contrasting with the polar sulfinyl group in 1-(ethanesulfinyl)octane .

Hexane, 1-(ethenylsulfinyl)-

- Molecular Formula : C₈H₁₄OS

- Molecular Weight : 160.09 g/mol

- Structural Differences : Shorter carbon chain (hexane vs. octane) and an ethenylsulfinyl (-S(O)-CH=CH₂) group, which may enhance reactivity in polymerization or addition reactions.

- Applications: Limited data, but ethenyl groups are often exploited in polymer chemistry .

Physicochemical Property Correlations Using Topological Indices

Studies on octane isomers and derivatives have utilized topological indices like the Gourava and hyper-Gourava indices to predict properties such as entropy (S), acentric factor (AcentFac), and enthalpy of vaporization (DHVAP). Key findings include:

- Gourava Indices : Strong correlations (R² > 0.95) with entropy and acentric factor in octane isomers, suggesting these indices reliably predict molecular branching and polarity effects .

- Impact of Sulfinyl Groups: The sulfinyl group in 1-(ethanesulfinyl)octane increases polarity compared to ethers or hydrocarbons, leading to higher boiling points and solubility in polar solvents.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Functional Group | Applications |

|---|---|---|---|---|---|

| 1-(Ethanesulfinyl)octane | C₁₀H₂₂OS | 190.34 | Not reported | Sulfinyl (-S(O)-) | Organic synthesis, solvents |

| 1-(Ethenyloxy)octane | C₁₀H₂₀O | 156.27 | 186–187 | Ether (-O-) | Solvents, intermediates |

| 1-(Phenylsulfonyl)octan-2-one | C₁₄H₂₀O₃S | 268.37 | Not reported | Sulfonyl (-SO₂-) | Pharmaceutical intermediates |

| 1-(Perfluorohexyl)octane | C₁₄H₁₁F₁₃ | 414.22 | Not reported | Perfluoroalkyl (-C₆F₁₃) | Surfactants, lubricants |

| Hexane, 1-(ethenylsulfinyl)- | C₈H₁₄OS | 160.09 | Not reported | Ethenylsulfinyl | Polymer chemistry (hypothesized) |

Research Insights and Limitations

- Synthetic Challenges : Sulfoxides like 1-(ethanesulfinyl)octane often require controlled oxidation of sulfides, while sulfonyl derivatives (e.g., 1-(phenylsulfonyl)octan-2-one) involve nucleophilic substitution with sulfinic acids .

- Data Gaps : Critical physicochemical data (e.g., density, melting point) for 1-(ethanesulfinyl)octane are absent in the provided evidence, highlighting the need for experimental characterization.

- Functional Group Impact : The sulfinyl group’s polarity enhances solubility in polar aprotic solvents (e.g., DMF or DMSO), whereas perfluoroalkyl chains (as in 1-(perfluorohexyl)octane) confer unique surfactant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。